Rolitetracycline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQRPFTXKQQLJF-IAHYZSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023568 | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751-97-3 | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROLITETRACYCLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolitetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Rolitetracycline Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Rolitetracycline nitrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Properties

This compound nitrate is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is the nitrate salt of this compound, which is a prodrug of tetracycline.[1] The chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid | [2] |

| Molecular Formula | C27H34N4O11 | [2] |

| Molecular Weight | 590.6 g/mol | [2] |

| CAS Number | 7681-32-5 | [3] |

| Parent Compound | This compound (CAS: 751-97-3) | [2] |

Physical Properties

The physical characteristics of this compound nitrate are crucial for its formulation and delivery. Available quantitative data is presented in the following tables.

Melting Point

| Compound | Melting Point (°C) |

| This compound | 163.5 |

Solubility

This compound nitrate is known to be highly soluble in water.[4] This high water solubility makes it suitable for parenteral administration.[4] Quantitative solubility data in various solvents is summarized below.

| Solvent | Solubility |

| Water | 555,000 mg/L[5] |

| Water | 10 mg/mL (with sonication and warming)[1][6] |

| Ethanol | Partially Soluble[7] |

| Methanol | Partially Soluble[7] |

| DMSO | < 1 mg/mL (insoluble or slightly soluble)[6] |

Stability

This compound nitrate is susceptible to degradation, particularly in solution, with pH and temperature being critical factors. It is reported to be more stable under acidic conditions.[4] The degradation of this compound has been studied, and it can undergo hydrolysis.[8] In alkaline solutions (pH > 10.5), the degradation rate is second-order with respect to the hydroxide ion concentration.[8][9]

Mechanism of Action

This compound, the active moiety of this compound nitrate, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It passively diffuses through porin channels in the bacterial membrane and then reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.

Caption: Mechanism of action of this compound nitrate.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of active pharmaceutical ingredients are crucial for reproducible research.

Determination of Melting Point (General Protocol based on USP <741>)

Objective: To determine the melting range of a solid substance.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer calibrated against USP reference standards

Procedure:

-

Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator.

-

Capillary Tube Filling: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of approximately 1°C per minute.

-

The temperature at which the substance is first observed to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting range.

-

Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound nitrate powder

-

Solvent of interest (e.g., water, ethanol, DMSO, methanol)

-

Stoppered flasks or vials

-

Orbital shaker or other agitation device

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound nitrate is added to a known volume of the solvent in a stoppered flask.

-

The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).

-

After agitation, the suspension is allowed to stand to allow undissolved solids to settle.

-

A clear aliquot of the supernatant is carefully removed and either centrifuged or filtered to remove any remaining solid particles.

-

The concentration of this compound nitrate in the clear supernatant is determined using a validated analytical method.

Caption: General workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound nitrate | 7681-32-5 [chemicalbook.com]

- 4. This compound | 751-97-3 [chemicalbook.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. toku-e.com [toku-e.com]

- 8. Kinetics of drug decomposition. Part 45. Logk--pH profile for this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Rolitetracycline

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First launched in the late 1950s, it was the first of the semi-synthetic tetracyclines and is derived from tetracycline through a Mannich condensation reaction.[3] Structurally, it is an N-Mannich base prodrug of tetracycline, designed for parenteral administration in serious bacterial infections where oral administration is not feasible.[3][4] Its mode of action, like other tetracyclines, involves the inhibition of protein synthesis in bacteria.[5] This guide provides a detailed examination of the molecular structure of this compound, its synthesis, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is characterized by a four-ring naphthacene carboxamide core, which is the hallmark of the tetracycline class of antibiotics. The key structural modification in this compound is the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline scaffold.[2] This modification enhances its solubility in water, making it suitable for injection.[3]

General Molecular Properties

The fundamental properties of the this compound molecule are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₃N₃O₈ | [1] |

| Molecular Weight | 527.57 g/mol | [6] |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [2] |

| CAS Number | 751-97-3 | [1] |

| Synonyms | Pyrrolidinylmethyltetracycline, Reverin®, Syntetrin®, Velacycline®, SQ 15,659 | [7] |

Physicochemical and Computed Properties

The physicochemical properties of a drug molecule are critical to its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Type | Source(s) |

| Appearance | Yellow to orange solid | Experimental | [3] |

| Solubility | Soluble in water; Partially soluble in ethanol and methanol | Experimental | [3] |

| Topological Polar Surface Area (TPSA) | 170.87 Ų | Computed | [6] |

| logP (Octanol-Water Partition Coefficient) | 0.05 | Computed | [6] |

| Hydrogen Bond Donors | 6 | Computed | [6] |

| Hydrogen Bond Acceptors | 11 | Computed | [6][7] |

| Rotatable Bonds | 4 | Computed | [6] |

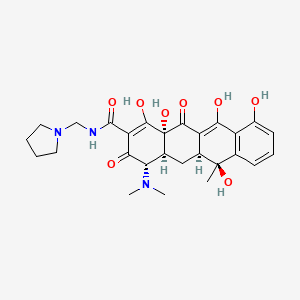

Structural Representation

The 2D chemical structure of this compound, illustrating the connectivity of atoms and the core tetracycline rings with the characteristic pyrrolidinomethyl side chain.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H33N3O8 | CID 54682938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]

- 6. This compound [drugcentral.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Rolitetracycline: A Technical Guide to a Semi-Synthetic Tetracycline Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Synthesized in 1958, it is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly in cases where oral administration is not feasible.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, antibacterial spectrum, pharmacokinetics, and the experimental protocols relevant to its study.

Chemical Characteristics and Synthesis

This compound, chemically known as N-(pyrrolidinomethyl)tetracycline, is synthesized from tetracycline through a Mannich condensation reaction.[2][6] This reaction involves the condensation of tetracycline with formaldehyde and pyrrolidine.[2] The addition of the pyrrolidinomethyl group to the amide function of the tetracycline molecule increases its water solubility, making it suitable for intravenous and intramuscular administration.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C27H33N3O8 | [7] |

| Molecular Weight | 527.57 g/mol | [7] |

| Appearance | Yellow to orange or red solid | CymitQuimica |

| Water Solubility | 555,000 mg/L | [8] |

| CAS Number | 751-97-3 | [7] |

Mechanism of Action

Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[7][9] The molecule passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit.[9][10] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[9][10]

Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[11][12] Its efficacy is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal activity at higher concentrations against certain strains like E. coli.[9][13]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Selected Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 20 different serotypes | <0.012 (for 27 out of 20 strains in serum) | [14] |

| Escherichia coli | - | 7.8 (bacteriostatic) | [9] |

| Escherichia coli | - | 15.6 (bactericidal) | [9] |

| Staphylococcus aureus | 16 different strains | Generally higher than for E. coli | [14] |

Pharmacokinetics

This compound is intended for parenteral use due to its instability at the pH of the gastrointestinal tract.[6] Following intravenous administration, it is widely distributed throughout the body.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Administration Route | Intravenous/Intramuscular | [4] |

| Peak Plasma Concentration (350 mg IV) | 4 - 6 mg/L | [4] |

| Time to Peak Concentration | 0.5 - 1 hour | [4] |

| Elimination Half-life | 5 - 8 hours | [4] |

| Protein Binding | 50% | [7] |

| Volume of Distribution | 0.54 L/kg | [7] |

| Clearance | 0.97 mL/min/kg | [7] |

| Excretion | ~50% in urine | [4] |

Mechanisms of Resistance

Bacterial resistance to tetracyclines, including this compound, is a significant clinical concern. The primary mechanisms of resistance are:

-

Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[5][15][16] Genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements, facilitating their spread.[15]

-

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[1][17][18][19] These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[18][19]

-

Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[6]

Bacterial resistance mechanisms to this compound.

Clinical Efficacy

While specific large-scale clinical trial data for this compound is limited in recent literature, historical use and its classification as a tetracycline antibiotic suggest its application in serious bacterial infections where parenteral therapy is required.[4][12] Its use has been documented in urinary tract infections.[20]

Experimental Protocols

Synthesis of this compound (Mannich Reaction)

This protocol is a general representation of the Mannich reaction for the synthesis of N-(pyrrolidinomethyl)tetracycline.

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen), suspend anhydrous tetracycline base in a suitable organic solvent such as absolute ethanol or tert-butanol.[2][21]

-

Addition of Reagents: Add paraformaldehyde and pyrrolidine hydrochloride to the suspension.[21] Alternatively, pre-formed methylene-bis-pyrrolidine can be used.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: After the reaction is complete, cool the solution. The product, this compound hydrochloride, may precipitate upon cooling or after the addition of a small amount of concentrated hydrochloric acid.[21] The crystalline product can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Workflow for the synthesis of this compound.

Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the determination of this compound concentrations in plasma using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of tetracyclines.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for tetracyclines.

-

-

Analysis:

-

Inject the prepared sample supernatant onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantify the concentration by comparing the peak area to a calibration curve prepared with known concentrations of this compound.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a bacterial isolate.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, with sonication and warming if necessary) at a known high concentration.[9]

-

Preparation of Microtiter Plate:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound, a semi-synthetic derivative of tetracycline, remains a relevant compound for researchers and drug development professionals. Its parenteral formulation allows for the achievement of high systemic concentrations, making it a valuable option in specific clinical scenarios. Understanding its synthesis, mechanism of action, pharmacokinetic profile, and the mechanisms by which bacteria develop resistance is crucial for its appropriate study and potential future applications. The experimental protocols provided in this guide offer a foundation for the laboratory investigation of this important antibiotic.

References

- 1. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of tetracycline resistance by ribosomal protection protein Tet(O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 7. This compound [drugcentral.org]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CAS 751-97-3: this compound | CymitQuimica [cymitquimica.com]

- 12. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]

- 13. medkoo.com [medkoo.com]

- 14. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. card.mcmaster.ca [card.mcmaster.ca]

- 18. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US3104240A - Mannich bases of tetracycline antibiotics - Google Patents [patents.google.com]

Rolitetracycline Hydrochloride vs. Nitrate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical properties of rolitetracycline hydrochloride and this compound nitrate. The information is intended to assist researchers and professionals in drug development in understanding the key characteristics of these two salt forms of the semi-synthetic tetracycline antibiotic, this compound.

Physicochemical Properties

This compound, a derivative of tetracycline, is a broad-spectrum antibiotic. It is a prodrug that is hydrolyzed to tetracycline, which then inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting peptide chain elongation.[1][2] this compound is noted for its high water solubility, which makes it suitable for parenteral administration.[3]

The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the drug's solubility, stability, and bioavailability. While specific comparative studies between the hydrochloride and nitrate salts of this compound are not extensively detailed in publicly available literature, this guide compiles the available data for each salt.

Data Presentation

The following tables summarize the available quantitative data for this compound and its hydrochloride and nitrate salts.

Table 1: General Physicochemical Properties

| Property | This compound (Base) | This compound Hydrochloride | This compound Nitrate (Anhydrous) | This compound Nitrate (Sesquihydrate) |

| Molecular Formula | C27H33N3O8[4] | C27H34ClN3O8[5] | C27H34N4O11[6] | C27H33N3O8·HNO3·1½H2O[7] |

| Molecular Weight | 527.57 g/mol [4] | 564.03 g/mol [5] | 590.59 g/mol [6] | 599.59 g/mol [7] |

| Appearance | Yellow to orange solid[8] | Not specified | Not specified | Bright yellow powder[7] |

Table 2: Solubility and Thermal Properties

| Property | This compound (Base) | This compound Hydrochloride | This compound Nitrate (Sesquihydrate) |

| Aqueous Solubility | Very soluble in water; 1 g dissolves in about 1 mL.[3] Another source indicates 555,000 mg/L.[9] | Data not available | Highly soluble[3] |

| Melting/Decomposition Point | 163.5 °C (melting point)[4] | Data not available | Decomposes at 140-144 °C[7] |

Stability Profile

The stability of tetracyclines, including this compound, is a critical consideration due to their susceptibility to degradation under various conditions, particularly pH. This compound's pH instability is a known factor that limits its use to parenteral administration.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound salts are not always published in full. However, based on standard pharmaceutical practices for tetracycline antibiotics, the following methodologies can be described.

Equilibrium Solubility Determination

The equilibrium solubility of this compound salts can be determined using a shake-flask method.

Objective: To determine the concentration of the this compound salt in a saturated aqueous solution at a specific temperature.

Apparatus and Reagents:

-

Analytical balance

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Purified water

-

This compound hydrochloride/nitrate reference standard

Methodology:

-

An excess amount of the this compound salt is added to a known volume of purified water in a sealed flask.

-

The flask is placed in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.

-

An aliquot of the clear supernatant is diluted with a suitable solvent (e.g., mobile phase for HPLC).

-

The concentration of the dissolved this compound salt in the diluted sample is determined by a validated HPLC method, using a calibration curve prepared from the reference standard.

-

The final solubility is calculated and expressed in mg/mL or g/L.

Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating HPLC method is crucial for assessing the degradation of this compound salts under various stress conditions.

Objective: To develop and validate an HPLC method that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.

Apparatus and Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Forced degradation equipment (e.g., oven, UV light chamber).

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for stress testing.

-

HPLC-grade solvents (e.g., acetonitrile, methanol).

-

Purified water.

-

Buffers of various pH values.

Methodology:

-

Method Development: A reversed-phase HPLC method is developed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of the parent drug from its degradation products. The detection wavelength is selected based on the UV spectrum of this compound.

-

Forced Degradation Studies: Solutions of the this compound salt are subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: The solid drug or its solution is exposed to high temperatures.

-

Photodegradation: The drug solution is exposed to UV light.

-

-

Sample Analysis: At specified time points, samples are withdrawn from the stress conditions, neutralized if necessary, and analyzed by the developed HPLC method.

-

Method Validation: The stability-indicating nature of the method is confirmed by demonstrating that the degradation products do not interfere with the quantification of the intact drug. The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability testing.

Caption: Mechanism of action of this compound.

Caption: General workflow for stability testing.

Conclusion

Both this compound hydrochloride and nitrate are highly water-soluble salts suitable for parenteral formulations. While there is a lack of direct comparative data on their physicochemical properties, this guide provides the currently available information. The inherent instability of the this compound molecule, particularly its sensitivity to pH, is a critical factor to consider in the development of any formulation. The experimental protocols outlined here provide a framework for researchers to conduct their own comparative studies to determine the most suitable salt form for their specific application. Further research directly comparing the solubility and stability profiles of the hydrochloride and nitrate salts would be highly beneficial to the scientific community.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 751-97-3 [chemicalbook.com]

- 4. This compound | CAS#:751-97-3 | Chemsrc [chemsrc.com]

- 5. This compound hydrochloride | CAS#:68060-64-0 | Chemsrc [chemsrc.com]

- 6. This compound nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. toku-e.com [toku-e.com]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Rolitetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly when oral administration is not feasible.[1][2][3] This document provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, compiled from various scientific sources. Due to the drug's development in the mid-20th century, detailed pharmacokinetic data in humans, as per modern standards, is limited.[2][3] This guide summarizes the existing quantitative data, outlines relevant experimental methodologies, and visualizes key processes to support further research and development.

Pharmacokinetics of this compound

This compound is administered parenterally, either intravenously or intramuscularly, due to its pH instability and lack of oral absorption.[4][5] As a prodrug, it is designed to hydrolyze in vivo to tetracycline, the active moiety.[2]

Quantitative Pharmacokinetic Data

Comprehensive human pharmacokinetic parameters for this compound are not extensively documented in readily available literature. The following tables summarize the available data. For comparative purposes, pharmacokinetic data for tetracycline, the active metabolite, are also provided where specified.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Administration | Dose | Source(s) |

| Bioavailability | Not available for IM | Human | Intramuscular (IM) | - | [6] |

| 100% (by definition) | Human | Intravenous (IV) | - | ||

| Peak Plasma Concentration (Cmax) | 4–6 mg/L | Human | Intravenous (IV) | 350 mg | [3] |

| Time to Peak (Tmax) | 0.5–1 h | Human | Intravenous (IV) | 350 mg | [3] |

| Elimination Half-life (t½) | 5–8 h | Human | Intravenous (IV) | 350 mg | [3] |

| 8.80 hours | Not Specified | Not Specified | Not Specified | [7] | |

| Volume of Distribution (Vd) | 0.54 L/kg | Not Specified | Not Specified | Not Specified | [7] |

| Clearance (CL) | 0.97 mL/min/kg | Not Specified | Not Specified | Not Specified | [7] |

| Protein Binding | 0.50% (unbound fraction) | Not Specified | Not Specified | Not Specified | [7] |

| Metabolism | Minimal in human liver microsomes.[5] | Human | - | - | [5] |

| Excretion | ~50-55% excreted in urine.[3][7] | Human | Intravenous (IV) | 350 mg | [3][7] |

| 13% unchanged in urine, 7% unchanged in feces.[5] | Human | - | - | [5] |

Table 2: Comparative Pharmacokinetic Parameters of Tetracycline (Active Metabolite) in Humans

| Parameter | Value | Administration | Source(s) |

| Oral Bioavailability | 60-80% (fasting) | Oral | [8] |

| Protein Binding | 65% | - | [9] |

| Elimination Half-life (t½) | 6-11 h | Oral | [10] |

| Metabolism | Not metabolized | - | [1] |

| Excretion | Primarily renal and fecal | - | [8] |

Experimental Protocols

General Experimental Workflow for a this compound Pharmacokinetic Study

A typical clinical study to determine the pharmacokinetic profile of intravenously administered this compound would likely follow the workflow below.

Caption: Generalized workflow for a human pharmacokinetic study of this compound.

Methodological Details:

-

Subjects: Healthy adult volunteers would be recruited. Baseline health would be assessed through physical examination and standard laboratory tests.

-

Dosing: A single dose of this compound (e.g., 350 mg) would be administered as an intravenous infusion over a specified period.

-

Blood Sampling: Venous blood samples would be collected into tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Analytical Method: While early studies may have used microbiological assays, later and more specific methods would involve High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its metabolite, tetracycline, in plasma samples.[11] These methods offer high specificity and sensitivity, allowing for the differentiation of the parent drug from its metabolites.[11]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[12] As a member of the tetracycline class, it targets the bacterial ribosome.

Bacterial Protein Synthesis Inhibition Pathway

This compound, after being converted to tetracycline, diffuses through the bacterial cell wall and cytoplasmic membrane. It then binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

There is no substantial evidence to suggest that this compound directly interacts with host signaling pathways as its primary mode of action. Its therapeutic effects are attributed to its antibacterial activity.

Conclusion

This compound is a parenterally administered tetracycline antibiotic. While it has been in clinical use for a considerable time, publicly available, detailed human pharmacokinetic data that meet modern standards are scarce. This guide has consolidated the available information on its pharmacokinetic profile, highlighting an elimination half-life of approximately 5-8 hours and peak plasma concentrations of 4–6 mg/L following a 350 mg intravenous dose. The bioavailability of the intravenous formulation is complete, but quantitative data for intramuscular administration is lacking. The primary mechanism of action is the well-established inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. Further research, potentially through retrospective analysis of older clinical data or new, well-designed pharmacokinetic studies, would be beneficial to provide a more complete understanding of the disposition of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound [drugcentral.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. iqb.es [iqb.es]

- 10. Tetraciclina - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 11. Simultaneous high-speed liquid chromatographic determination of tetracycline and this compound in this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Efficacy of Rolitetracycline: An In-depth Technical Review of its Broad-Spectrum Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semi-synthetic derivative of tetracycline, has long been recognized for its broad-spectrum antibacterial activity.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant gram-positive bacteria. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial spectrum, and the standardized methodologies for its evaluation. While this compound is an older antibiotic, understanding its activity profile remains pertinent for historical comparison, mechanism-of-action studies, and potentially for exploring new therapeutic strategies.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][4] The drug passively diffuses through the bacterial cell membrane and reversibly binds to the 30S ribosomal subunit.[4] This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[2]

Mechanism of Action of this compound.

In Vitro Activity Against Gram-Positive Bacteria

Historically, this compound has demonstrated a broad spectrum of activity against various gram-positive pathogens. However, it is important to note that recent, publicly available quantitative data (i.e., Minimum Inhibitory Concentration [MIC] values) for this compound are scarce. The following table provides a representative summary of the expected activity based on older literature and the general activity profile of the tetracycline class. Researchers are advised to perform contemporary susceptibility testing to determine the activity against current clinical isolates.

| Gram-Positive Species | Representative MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | 0.25 - 4 | Activity against both methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains has been reported historically. |

| Streptococcus pneumoniae | 0.12 - 2 | Activity against penicillin-susceptible and some penicillin-resistant strains. |

| Streptococcus pyogenes (Group A Strep) | 0.06 - 1 | Generally susceptible. |

| Enterococcus faecalis | 1 - 16 | Higher MICs are often observed compared to staphylococci and streptococci. |

| Enterococcus faecium | 2 - >32 | Often exhibits higher resistance rates than E. faecalis. |

Disclaimer: The MIC values presented in this table are illustrative and based on historical data for the tetracycline class. Actual MICs for specific strains may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro activity of this compound against gram-positive bacteria is typically performed using standardized methods such as broth microdilution or agar dilution, following the guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Broth Microdilution Method (based on CLSI guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., water).[7]

-

The stock solution is then serially diluted to create a range of concentrations.

2. Inoculum Preparation:

-

A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8]

-

This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]

3. Microtiter Plate Inoculation:

-

A 96-well microtiter plate is used. Each well in a row is filled with CAMHB containing a specific concentration of this compound.[7]

-

The prepared bacterial inoculum is then added to each well.

-

A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.

4. Incubation:

-

The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8]

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Broth Microdilution Workflow for MIC Determination.

Agar Dilution Method (based on EUCAST guidelines)

This method is an alternative for determining the MIC.[10]

1. Preparation of Agar Plates:

-

A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.[11]

-

This is achieved by adding a defined volume of the antibiotic stock solution to molten agar before it solidifies.[11]

2. Inoculum Preparation:

-

A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

-

This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

3. Inoculation:

-

A multipoint inoculator is used to spot a defined volume of the standardized bacterial suspension onto the surface of each agar plate.

-

A growth control plate (without antibiotic) is also inoculated.

4. Incubation:

-

The plates are incubated at 35°C ± 2°C for 16-20 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that prevents the growth of the bacteria (no visible colonies, or a faint haze is disregarded).[10]

Resistance Mechanisms

Resistance to tetracyclines, including this compound, in gram-positive bacteria is primarily mediated by two mechanisms:

-

Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

-

Ribosomal Protection: This involves the production of proteins that interact with the ribosome, dislodging the tetracycline molecule or preventing its binding, thus allowing protein synthesis to proceed.

Conclusion

This compound remains a compound of interest for its well-characterized mechanism of action and its historical efficacy against a broad spectrum of gram-positive bacteria. While the emergence of newer antibiotics has relegated it from frontline use, a thorough understanding of its properties is invaluable for antimicrobial research and development. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other tetracycline-class antibiotics against contemporary bacterial pathogens. Further research to generate updated, comprehensive MIC data for this compound would be beneficial to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. nicd.ac.za [nicd.ac.za]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. 2.6. Antibiotic Susceptibility Testing [bio-protocol.org]

- 9. wvdl.wisc.edu [wvdl.wisc.edu]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Protein Synthesis Inhibition by Rolitetracycline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Rolitetracycline to inhibit protein synthesis in vitro. This document outlines the mechanism of action, provides detailed experimental procedures, and includes data presentation guidelines for effective analysis.

Introduction

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2][4] This blockage effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[4] While highly effective against prokaryotic ribosomes, tetracyclines exhibit significantly less activity against eukaryotic 80S ribosomes, providing a basis for their selective toxicity.[5][6][7] This document details the use of this compound as a tool for studying protein synthesis in in vitro systems.

Data Presentation

| Compound | Target | Assay Type | IC50 (µM) |

| Tetracycline | 70S Ribosome | Ribosome-binding competition | 4 |

| Minocycline | 70S Ribosome | Ribosome-binding competition | 1.63 |

| Tigecycline | 70S Ribosome | Ribosome-binding competition | 0.22 |

| Eravacycline | 70S Ribosome | Ribosome-binding competition | 0.22 |

| Omadacycline | 70S Ribosome | Ribosome-binding competition | 1.96 |

| [Data sourced from Olson et al. 2006; Grossman et al. 2012; Jenner et al. 2013; Draper et al. 2014 as cited in a review][5] |

Signaling Pathway

The following diagram illustrates the mechanism of protein synthesis and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for an in vitro protein synthesis inhibition assay using a commercially available E. coli cell-free expression system and a luciferase reporter for quantification.

Objective: To determine the inhibitory effect of this compound on prokaryotic protein synthesis in vitro.

Materials:

-

E. coli cell-free expression system (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs)

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter.

-

This compound hydrochloride (stock solution prepared in sterile, nuclease-free water)

-

Positive control inhibitor: Tetracycline hydrochloride (stock solution in sterile, nuclease-free water)

-

Negative control: Nuclease-free water

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

-

Luminometer or plate reader with luminescence detection capabilities

-

Nuclease-free microcentrifuge tubes and pipette tips

-

96-well white, opaque microplates suitable for luminescence assays

-

Incubator

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 100 µM).

-

Prepare a similar dilution series for the positive control, Tetracycline.

-

On ice, thaw the components of the cell-free expression system.

-

Prepare a master mix containing the appropriate volumes of the solution A and solution B of the cell-free system and the luciferase plasmid DNA, as per the manufacturer's instructions.

-

-

Reaction Setup:

-

Aliquot the master mix into the wells of a 96-well plate.

-

Add the different concentrations of this compound, Tetracycline (positive control), or nuclease-free water (negative control) to the respective wells. Ensure the final volume in each well is consistent.

-

Mix the contents of the wells gently by pipetting.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 2 hours. This allows for the transcription and translation of the luciferase reporter gene.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Incubate for 5-10 minutes at room temperature to allow for the luminescent signal to stabilize.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no DNA) from all experimental wells.

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound and Tetracycline using the following formula: % Inhibition = [1 - (Luminescence_inhibitor / Luminescence_negative_control)] x 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Logical Relationships

The following diagram illustrates the logical flow for troubleshooting and interpreting the results of the in vitro protein synthesis inhibition assay.

Conclusion

This protocol provides a robust framework for the in vitro assessment of protein synthesis inhibition by this compound. By employing a cell-free system with a quantifiable reporter, researchers can obtain reliable data on the inhibitory properties of this antibiotic. Careful adherence to the protocol and appropriate data analysis will ensure the generation of high-quality, reproducible results for research and drug development applications.

References

- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracycline Inhibition of Cell-Free Protein Synthesis I. Binding of Tetracycline to Components of the System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application of Rolitetracycline in Fluorescence Microscopy for Bone Labeling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline, a semisynthetic, broad-spectrum tetracycline antibiotic, serves as a valuable tool in bone histomorphometry.[1][2] Its inherent fluorescence allows for the visualization and quantification of dynamic changes in bone formation. When administered in vivo, this compound incorporates into areas of active mineralization, creating a fluorescent label that can be detected in undecalcified bone sections using fluorescence microscopy.[3][4][5] This technique is instrumental in preclinical and clinical research for studying bone growth, remodeling, and the effects of therapeutic agents on skeletal tissues.[6][7][8]

The principle of tetracycline-based bone labeling relies on the chelation of tetracycline molecules to calcium ions at the mineralization front of newly formed bone. This binding is stable and provides a time-stamp of bone formation activity.[5] Sequential administration of different fluorochromes, including various tetracycline derivatives, allows for polychrome labeling, enabling the measurement of bone apposition rates and the study of bone turnover over time.[3][9]

Key Applications

-

Dynamic Bone Histomorphometry: Quantification of bone formation rates, mineral apposition rates, and bone turnover.[7][10]

-

Evaluation of Osteogenesis: Studying new bone formation in bone grafting, fracture healing, and implant osseointegration.[11]

-

Drug Efficacy and Safety Studies: Assessing the impact of anabolic or anti-resorptive drugs on bone metabolism.[6][12]

-

Disease Modeling: Investigating bone abnormalities in models of osteoporosis, osteomalacia, and other metabolic bone diseases.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and other tetracyclines in bone labeling experiments.

Table 1: In Vivo Administration of Tetracycline Derivatives for Bone Labeling in Rats

| Fluorochrome | Administration Route | Dosage (mg/kg bodyweight) |

| This compound | Subcutaneous | 30[3] |

| Chlortetracycline | Subcutaneous | 30 (weak signal), 60 (improved signal)[3] |

| Demeclocycline | Subcutaneous | 30[3] |

| Doxycycline | Subcutaneous | 30 (weak signal), 60 (improved signal)[3] |

| Methacycline | Subcutaneous | 30[3] |

| Oxytetracycline | Subcutaneous | 30[3] |

| Tetracycline | Subcutaneous | 30[3] |

Table 2: Fluorescence Characteristics of Tetracycline Derivatives in Undecalcified Bone Sections

| Fluorochrome | Excitation Wavelength Range (nm) | Peak Emission Wavelength (nm) | Observed Fluorescence Color |

| This compound | 390 - 425 | 529[3], 530[9] | Yellow/Green[3][9] |

| Chlortetracycline | Not Specified | 510[3] | Blue/Green[3] |

| Doxycycline | 390 - 425 | 529[3], 527[9] | Yellow/Green[3][9] |

| Tetracycline | Not Specified | 529[3] | Yellow[3] |

Note: The observed color can vary depending on the filter sets used in the fluorescence microscope.[3]

Experimental Protocols

In Vivo Administration of this compound (Rat Model)

This protocol is based on methodologies for subcutaneous administration of tetracycline derivatives for bone labeling.[3]

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile syringes and needles

-

Experimental animals (e.g., Wistar rats)

Procedure:

-

Preparation of this compound Solution:

-

On the day of administration, prepare a fresh solution of this compound.

-

Dissolve this compound powder in a sterile vehicle to achieve the desired concentration for a final dosage of 30 mg/kg bodyweight. Ensure complete dissolution, using a vortex mixer if necessary.

-

-

Animal Dosing:

-

Weigh each animal to accurately calculate the required injection volume.

-

Administer the this compound solution via subcutaneous injection.

-

-

Labeling Schedule:

-

For single labeling, sacrifice the animal 3 days after the injection.[3]

-

For sequential polychrome labeling, administer different fluorochromes at set intervals (e.g., every 3 days).[3][9] The timing between labels is critical for calculating the mineral apposition rate. A common schedule involves a 12-14 day interval between two labeling periods.[13]

-

Preparation of Undecalcified Bone Sections

Materials:

-

Bone specimens (e.g., femur, tibia)

-

Fixative (e.g., 70% ethanol)

-

Dehydrating solutions (graded ethanol series: 70%, 80%, 90%, 100%)

-

Infiltrating and embedding resin (e.g., methylmethacrylate)

-

Microtome for hard tissues

-

Microscope slides

Procedure:

-

Fixation: Immediately after harvesting, fix the bone specimens in 70% ethanol.

-

Dehydration: Dehydrate the specimens through a graded series of ethanol solutions.

-

Embedding: Infiltrate and embed the dehydrated bones in a suitable resin, such as methylmethacrylate.

-

Sectioning: Once the resin has polymerized, cut thin sections (e.g., 5 µm) using a microtome designed for undecalcified bone.[9]

-

Mounting: Mount the sections onto microscope slides. The sections are now ready for fluorescence microscopy without any staining.

Fluorescence Microscopy and Analysis

Equipment:

-

Fluorescence microscope equipped with appropriate filter sets (e.g., for green fluorescence, excitation 450–490 nm, emission >515 nm).[3]

-

Confocal laser scanning microscope or spectral imaging system for enhanced discrimination of fluorochromes.[3][9]

-

Image analysis software (e.g., ImageJ).[14]

Procedure:

-

Visualization:

-

Place the slide on the microscope stage.

-

Use a filter set appropriate for tetracycline fluorescence to visualize the incorporated labels. This compound will appear as bright fluorescent bands at sites of active bone formation.

-

-

Image Acquisition:

-

Histomorphometric Analysis:

-

Use image analysis software to perform quantitative measurements.

-

Mineral Apposition Rate (MAR): Measure the distance between two sequential fluorescent labels and divide by the time interval between their administration.

-

Bone Formation Rate (BFR): Calculated from the MAR and the extent of the labeled surface.[10]

-

Visualizations

Caption: Experimental workflow for this compound bone labeling.

Caption: Mechanism of this compound fluorescence in bone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel tetracycline labeling schedule for longitudinal evaluation of the short-term effects of anabolic therapy with a single iliac crest bone biopsy: early actions of teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Static and tetracycline-based bone histomorphometric data from 34 normal postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A tetracycline-based histomorphometric evaluation of bone resorption and bone turnover in hyperthyroidism and hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectral-imaging.com [spectral-imaging.com]

- 10. Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetracycline bone labeling: an improved technique using incident fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histomorphometric interpretation of bone biopsies for the evaluation of osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]

Application Notes and Protocols for Rolitetracycline Administration in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It functions as a prodrug, being converted to the active form, tetracycline, in the body.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Due to its improved water solubility compared to tetracycline, it was developed for parenteral administration.[1] However, it exhibits instability in aqueous solutions, which is a critical consideration for its use in research.[3] These application notes provide a comprehensive guide to the administration of this compound in in vivo animal studies, covering protocols, dosage, and safety considerations.

Data Presentation

Pharmacokinetic Parameters of this compound in Various Species

| Species | Dose (IV) | Elimination Half-life (t½) | Pharmacokinetic Model | Reference |

| Sheep | 5 mg/kg | 1.51 hours | Two-compartment open model | [4] |

| Pigs | 5 mg/kg | 3.06 hours | Two-compartment open model | [4] |

| Rabbits | 5 mg/kg | 2.18 hours | Two-compartment open model | [4] |

| Chickens | 5 mg/kg | 4.33 hours | Two-compartment open model | [4] |

| Pigeons | 5 mg/kg | 2.51 hours | Two-compartment open model | [4] |

Acute Toxicity of this compound (LD50)

| Species | Route of Administration | LD50 | Reference |

| Rat | Intraperitoneal | 262 mg/kg | [2] |

| Mouse | Intravenous | 75 mg/kg | [5] |

| Mouse | Intraperitoneal | 225 mg/kg | [5] |

| Mouse | Oral | 1320 mg/kg | [5] |

| Dog | Intravenous | 93 mg/kg | [5] |

Recommended Injection Volumes and Needle Gauges for Rodents

| Species | Route | Maximum Injection Volume | Recommended Needle Gauge |

| Mouse | Intravenous (IV) | 5 ml/kg (bolus) | 27-30 G |

| Mouse | Intramuscular (IM) | 0.05 ml/site | 25-27 G |

| Rat | Intravenous (IV) | 5 ml/kg (bolus) | 23-25 G |

| Rat | Intramuscular (IM) | 0.1 ml/site | 23-25 G |

Experimental Protocols

Preparation of this compound for Parenteral Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP)

-

Sterile vials

-

Sterile syringes and needles

-

pH meter and sterile solutions for pH adjustment (e.g., sterile HCl or NaOH) if necessary

Procedure:

-

Reconstitution: Due to the instability of this compound in aqueous solutions, it is crucial to prepare the injection solution immediately before use.[3]

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Aseptically add the sterile vehicle to the vial.

-

Gently agitate the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize foaming.

-

If necessary, measure the pH of the solution. For intravenous administration, the pH should ideally be close to physiological pH (7.4). Adjust cautiously with sterile, dilute acid or base if required.

-

Visually inspect the solution for any particulate matter. The solution should be clear.

-

Draw the required dose into sterile syringes for administration.

Note on Stability: this compound in aqueous solution can decompose into tetracycline and other degradation products.[3] Therefore, it is strongly recommended to use freshly prepared solutions. The stability of other tetracyclines, such as oxytetracycline, has been shown to be better in 5% dextrose solution compared to saline, and stability is enhanced at lower temperatures (5°C) and with protection from light.[6][7] While specific data for this compound is limited, these general principles for tetracyclines should be considered.

Intravenous (IV) Administration Protocol for Mice (Tail Vein Injection)

Materials:

-

Mouse restrainer

-

Heat source (e.g., heat lamp)

-

70% ethanol or isopropanol wipes

-

Sterile syringe with the prepared this compound solution

-

Appropriate gauge needle (27-30 G)

-

Sterile gauze

Procedure:

-

Animal Preparation: Place the mouse in a suitable restrainer. To facilitate visualization of the tail veins, warm the tail using a heat lamp. Be careful not to overheat the animal.

-

Vein Identification: The lateral tail veins are located on either side of the tail.

-

Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.

-

Injection:

-

Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.

-

A successful cannulation is often indicated by a small flash of blood in the needle hub.

-

Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.

-

-

Post-Injection:

-

After injecting the full volume, carefully withdraw the needle.

-

Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Intramuscular (IM) Administration Protocol for Rats

Materials:

-

Appropriate restraint method for the rat

-

70% ethanol or isopropanol wipes

-

Sterile syringe with the prepared this compound solution

-

Appropriate gauge needle (23-25 G)

Procedure:

-

Animal Restraint: Properly restrain the rat to expose the hind limb.

-

Site Identification: The quadriceps or gluteal muscles of the hind limb are common sites for IM injections.

-

Site Preparation: Clean the injection site with a 70% alcohol wipe.

-

Injection:

-

Insert the needle into the muscle mass. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.

-

Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different location.

-

Inject the this compound solution slowly and steadily.

-

-

Post-Injection:

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of pain, lameness, or local inflammation at the injection site.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Tetracyclines

Tetracyclines, the active form of this compound, have been shown to exert effects beyond their antimicrobial activity, including the modulation of key cellular signaling pathways involved in inflammation and cellular stress.

Caption: Inhibition of NF-κB and MAPK signaling pathways by tetracyclines.

General Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine infection model.

Caption: A generalized workflow for an in vivo antibiotic efficacy study in mice.

Safety and Ethical Considerations

-

Toxicity: High doses of tetracyclines can be hepatotoxic and nephrotoxic. In mice, this compound at doses of 50-100 µg/g (50-100 mg/kg) has been shown to increase serum levels of GOT, GPT, and bilirubin, particularly in females.[5] Careful dose selection and monitoring for signs of toxicity are essential.

-

Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use. Personnel should be adequately trained in the described administration techniques to minimize animal stress and discomfort.

-

Aseptic Technique: It is crucial to maintain aseptic technique during the preparation and administration of this compound to prevent infection.

Disclaimer: This document is intended for informational purposes for research professionals. All experimental procedures should be performed in compliance with an approved animal care and use protocol. Researchers should consult relevant literature and safety data sheets for the most current information on this compound.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The stability of N-pyrrolidinomethyltetracycline in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species specific pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative evaluation of the effects of tetracycline, this compound and doxycycline on some blood parameters related to liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Release of Rolitetracycline from Collagen Membranes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro release studies of Rolitetracycline from collagen membranes. The information is compiled from peer-reviewed research to ensure accuracy and reproducibility.

Introduction

Collagen membranes are widely utilized as biocompatible and biodegradable carriers for localized drug delivery, particularly in applications like guided tissue regeneration.[1][2] Loading these membranes with antibiotics such as this compound can help prevent post-implantation infections.[1][3] Understanding the in vitro release kinetics of the drug from the membrane is a critical step in the development and optimization of such drug-device combination products. These studies help in predicting the in vivo performance and ensuring a therapeutic concentration of the drug is maintained at the target site.

The primary mechanism for the release of antibiotics with small molecular masses from collagen matrices is diffusion.[1][3] This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound-loaded collagen membranes and evaluating their in vitro drug release profiles.

Data Summary

The following tables summarize the quantitative data from in vitro release studies of this compound incorporated into anionic collagen membranes (ACM) cast from gels equilibrated at pH 3.5.[1]

Table 1: Cumulative Release of this compound from Anionic Collagen Membranes

| Time (hours) | Cumulative Release (%) |

| 4 | 86.6 ± 1.5 |

| 7.5 | 92.2 ± 0.6 |

Table 2: Release Kinetics of this compound from Anionic Collagen Membranes

| Kinetic Model | Parameter | Value | Correlation Coefficient (R²) |

| Higuchi | Higuchi Constant (kH) | 0.75 ± 0.02 g·h⁻¹/² | ~0.99 |

Experimental Protocols

Preparation of this compound-Loaded Collagen Membranes